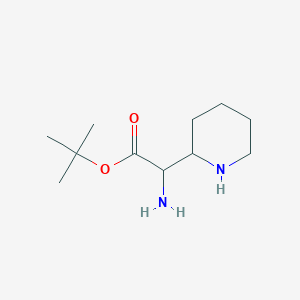

2-(Boc-aminomethyl)-piperidine

描述

Historical Trajectories of Piperidine (B6355638) Scaffold Research

The study of piperidine and its derivatives has a rich history, dating back to the isolation of piperine (B192125) from black pepper in the 19th century. Early research focused on the isolation and structural elucidation of naturally occurring piperidine alkaloids, such as coniine, the toxic component of hemlock. researchgate.net These initial investigations laid the groundwork for understanding the chemical properties and biological significance of the piperidine motif. Over the decades, the focus shifted towards the development of synthetic methodologies to access these and other novel piperidine-containing structures. researchgate.netmdpi.com The advent of powerful synthetic techniques, including catalytic hydrogenation of pyridines and various cyclization strategies, has enabled chemists to synthesize a vast library of substituted piperidines, each with unique properties and potential applications. mdpi.com

The Emergence of 2-(Boc-aminomethyl)-piperidine as a Synthetic Intermediate

The utility of a synthetic building block is often defined by its ability to participate in a variety of chemical transformations in a controlled and predictable manner. The emergence of this compound as a key intermediate is a direct consequence of its unique structural features. The "Boc" (tert-butyloxycarbonyl) group serves as a protecting group for the piperidine nitrogen, rendering it less reactive and allowing for selective functionalization at other positions. cymitquimica.com This protecting group is stable under a range of reaction conditions but can be readily removed under mild acidic conditions, providing a strategic handle for further synthetic manipulations. cymitquimica.com

The aminomethyl group at the 2-position offers a versatile point of attachment for a wide range of substituents. This combination of a protected nitrogen and a reactive side chain makes this compound a highly valuable and versatile building block in multi-step syntheses. cymitquimica.comsmolecule.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 141774-61-0 aksci.comchemicalbook.com |

| Molecular Formula | C₁₁H₂₂N₂O₂ aksci.com |

| Molecular Weight | 214.30 g/mol aksci.com |

| Appearance | Solid sigmaaldrich.cn |

| Storage Temperature | 2-8°C sigmaaldrich.cnsigmaaldrich.com |

Interdisciplinary Significance in Modern Chemical Synthesis

The impact of this compound extends beyond traditional organic synthesis, finding applications in a variety of interdisciplinary fields. In medicinal chemistry, it serves as a crucial precursor for the synthesis of complex molecules with therapeutic potential, including enzyme inhibitors and receptor ligands. Its use as a chiral building block is particularly significant, allowing for the stereoselective synthesis of enantiomerically pure pharmaceuticals. sigmaaldrich.cnsigmaaldrich.comresearchgate.netvivanls.com The ability to construct specific stereoisomers is often critical for biological activity and can significantly impact a drug's efficacy and safety profile.

Furthermore, the principles of using protected, functionalized heterocyclic building blocks like this compound are relevant in materials science for the development of new polymers and functional materials. The strategic incorporation of such fragments can influence the properties and performance of these materials.

Detailed Research Findings

The utility of this compound is best illustrated through its application in the synthesis of complex target molecules. Its role as a versatile building block is evident in the construction of various biologically active compounds.

For instance, in the synthesis of kappa opioid analgesics, derivatives of 1-(arylacetyl)-2-(aminomethyl)piperidine have shown significant promise. acs.org The synthesis of these compounds often utilizes the aminomethyl group of the piperidine core for the introduction of various arylacetyl moieties, a key step in modulating the biological activity of the final product.

Moreover, this compound and its derivatives are instrumental in the synthesis of piperidine alkaloids. bohrium.com The controlled introduction of substituents onto the piperidine ring is a central challenge in alkaloid synthesis, and the use of pre-functionalized, protected building blocks like this compound simplifies the synthetic route and allows for greater control over the final structure. researchgate.netbohrium.com

Table 2: Selected Applications of this compound in Synthesis

| Target Compound Class | Synthetic Utility of this compound |

| Kappa Opioid Analgesics | Serves as a scaffold for the introduction of arylacetyl groups to modulate analgesic activity. acs.org |

| Piperidine Alkaloids | Acts as a key building block for the stereoselective synthesis of complex alkaloid structures. researchgate.netbohrium.com |

| Enzyme Inhibitors | Provides a chiral framework for the design and synthesis of potent and selective enzyme inhibitors. |

| Heterocyclic Systems | Functions as a versatile intermediate in the construction of diverse heterocyclic frameworks. smolecule.com |

The strategic use of the Boc protecting group allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the piperidine nitrogen. Subsequent deprotection then unveils the secondary amine, which can participate in further reactions, such as cyclizations or the introduction of additional substituents. This strategic protection and deprotection sequence is a cornerstone of modern organic synthesis.

Structure

3D Structure

属性

分子式 |

C11H22N2O2 |

|---|---|

分子量 |

214.30 g/mol |

IUPAC 名称 |

tert-butyl 2-amino-2-piperidin-2-ylacetate |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)9(12)8-6-4-5-7-13-8/h8-9,13H,4-7,12H2,1-3H3 |

InChI 键 |

CCCVEWRCGHNEHF-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)OC(=O)C(C1CCCCN1)N |

产品来源 |

United States |

Advanced Synthetic Methodologies for 2 Boc Aminomethyl Piperidine and Its Enantiomers

Stereoselective and Enantioselective Synthesis

The controlled introduction of chirality is paramount in the synthesis of enantiopure 2-(Boc-aminomethyl)-piperidine. This can be achieved through various asymmetric strategies that either construct the chiral piperidine (B6355638) core directly or separate enantiomers from a racemic mixture.

Asymmetric Construction of the Piperidine Ring

Directly forming the piperidine ring with the desired stereochemistry is a highly efficient approach. Several powerful methodologies have been developed for this purpose.

The "chiral pool" approach utilizes readily available, enantiomerically pure natural products as starting materials. mdpi.com L-lysine, with its inherent stereocenter and functional groups, serves as an excellent precursor for the synthesis of chiral piperidine derivatives. nih.gov The biosynthesis of the piperidine nucleus often involves the decarboxylation of L-lysine to form cadaverine, which then undergoes oxidative deamination and cyclization to yield Δ1-piperideine, a key intermediate that is subsequently reduced to piperidine. researchgate.netsemanticscholar.org

In a laboratory setting, a synthetic route can commence with the protection of the amino groups of a lysine (B10760008) derivative. For instance, lysine monohydrochloride can be reacted with di-tert-butyl dicarbonate (B1257347) to yield Boc-protected lysine. rsc.org This protected amino acid can then undergo a series of transformations, including reduction of the carboxylic acid and subsequent cyclization, to form the desired 2-substituted piperidine ring, preserving the original stereochemistry from the starting L-lysine. researchgate.net This strategy is advantageous as it directly installs the desired chirality from a cheap and abundant natural source. semanticscholar.orgnih.gov

Key features of the chiral pool approach from lysine:

Starting Material: Readily available and enantiopure L-lysine or its derivatives. nih.gov

Key Steps: Orthogonal protection of amino groups, modification of the carboxylic acid function, and intramolecular cyclization. researchgate.net

Advantage: Direct transfer of chirality, leading to high enantiomeric purity.

The catalytic asymmetric hydrogenation of pyridine (B92270) derivatives is a powerful method for producing enantiomerically enriched piperidines. researchgate.net This approach involves the reduction of a suitably substituted pyridine precursor using a chiral catalyst. nih.gov Ruthenium and Iridium complexes with chiral phosphine (B1218219) ligands have proven to be highly effective for this transformation. acs.orgrsc.org

For the synthesis of this compound, a precursor such as N-Boc-2-(aminomethyl)pyridine would be subjected to hydrogenation under a hydrogen atmosphere in the presence of a chiral catalyst. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity. rsc.orgrsc.org For instance, iridium-catalyzed hydrogenation of trifluoromethyl-substituted pyridinium (B92312) hydrochlorides has been shown to generate three stereogenic centers in a single operation with up to 90% enantiomeric excess (ee). rsc.org

| Catalyst Type | Substrate | Key Features | Reference |

| Rhodium-bisphosphine complex | Dehydromorpholines | Quantitative yields, up to 99% ee. | nih.gov |

| Iridium-phosphine complex | Pyridinium hydrochlorides | Can generate multiple stereocenters. | rsc.org |

| Ruthenium-phosphine complex | 2-(aminomethyl)pyridine derivatives | High activity for transfer hydrogenation. | acs.org |

This method offers a direct route to chiral piperidines from readily accessible aromatic precursors.

Asymmetric cyclization reactions, facilitated by either organocatalysts or metal complexes, provide another elegant route to chiral piperidines. nih.gov Organocatalysis, in particular, has emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds. nih.gov For example, proline and its derivatives can catalyze the asymmetric synthesis of 2-substituted piperidine-type alkaloids with high enantiomeric excess (up to 97% ee). nih.gov These reactions often proceed through a biomimetic approach, mimicking natural biosynthetic pathways.

Metal-catalyzed asymmetric cyclizations, such as those involving palladium or lanthanide complexes, are also highly effective. nih.govrsc.org These reactions can proceed via various mechanisms, including intramolecular hydroamination or allylic alkylation, to construct the piperidine ring with high stereocontrol. nih.gov For instance, an organocatalytic domino Michael addition/aminalization process can form four contiguous stereocenters in a piperidine ring in a single step with excellent enantioselectivity. acs.org

Radical cyclization offers a unique approach to the synthesis of polysubstituted piperidines. rsc.org While controlling stereochemistry in radical reactions can be challenging, various strategies have been developed to achieve this. nih.gov The use of chiral auxiliaries or chiral Lewis acids can influence the stereochemical outcome of the cyclization. nih.govresearchgate.net

In a typical approach, a radical is generated on a side chain attached to a nitrogen atom, which then cyclizes onto an unactivated double bond to form the piperidine ring. rsc.org The stereoselectivity of this process can be influenced by the steric and electronic properties of the substrate and the reaction conditions. Recent advances have shown that free-radical intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts can yield complex polyheterocycles containing piperidine-like structures in good yields. beilstein-journals.org

Enantiomeric Resolution Strategies for Piperidine Derivatives

When a racemic mixture of a piperidine derivative is synthesized, enantiomeric resolution becomes a necessary step to isolate the desired enantiomer.

One of the most common methods for resolving racemic amines is through the formation of diastereomeric salts. pharmtech.com This involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid like tartaric acid or mandelic acid, to form a pair of diastereomeric salts. google.com Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization. google.comrsc.org Once separated, the desired enantiomer of the amine can be liberated by treatment with a base.

Kinetic resolution is another powerful technique for separating enantiomers. nih.gov This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. whiterose.ac.ukmanchester.ac.uk For N-Boc-protected piperidines, kinetic resolution can be achieved through asymmetric deprotonation using a chiral base, such as n-BuLi in the presence of sparteine. nih.govmanchester.ac.uk One enantiomer is deprotonated and can be subsequently trapped with an electrophile, leaving the other enantiomer unreacted and thus resolved. rsc.orgrsc.org Dynamic kinetic resolution (DKR) is an even more efficient variation where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer. rsc.orgnih.gov

| Resolution Method | Principle | Key Reagents/Catalysts | Reference |

| Diastereomeric Salt Formation | Formation of separable diastereomeric salts. | Chiral acids (e.g., tartaric acid, mandelic acid). | pharmtech.comgoogle.comrsc.org |

| Kinetic Resolution | Differential reaction rates of enantiomers. | Chiral bases (e.g., n-BuLi/sparteine), enzymes. | nih.govwhiterose.ac.ukmdpi.com |

| Dynamic Kinetic Resolution | Kinetic resolution with in-situ racemization of the slower-reacting enantiomer. | Chiral catalysts that also facilitate racemization. | rsc.orgnih.gov |

Protecting Group Chemistry in Asymmetric Synthesis

The synthesis of enantiomerically pure this compound relies heavily on strategic protecting group chemistry to control reactivity and stereoselectivity. The tert-butyloxycarbonyl (Boc) group plays a multifaceted role in these synthetic endeavors.

The Boc group, typically installed on the piperidine nitrogen, is more than a simple placeholder. Its steric and electronic properties are strategically leveraged to direct the stereochemical outcome of reactions. A prime example is in the asymmetric functionalization of the C2 position of the piperidine ring. The Boc group facilitates directed lithiation at the adjacent C2 position. This process, when mediated by a chiral ligand, can establish a specific stereocenter.

One powerful strategy involves the catalytic dynamic resolution (CDR) of N-Boc-2-lithiopiperidine. nih.gov In this approach, racemic N-Boc-piperidine is deprotonated to form a lithiated intermediate. In the presence of a chiral ligand, this intermediate undergoes a dynamic resolution, allowing for subsequent reactions, such as Negishi coupling with aryl or vinyl halides, to proceed with high enantioselectivity. nih.gov This methodology has been successfully applied to the synthesis of both enantiomers of the tobacco alkaloid anabasine, showcasing its utility in accessing optically active 2-substituted piperidines. nih.gov

While challenges remain in achieving high enantioselectivity for N-Boc-piperidine compared to its five-membered ring analogue, N-Boc-pyrrolidine, the principle of Boc-directed lithiation is a cornerstone of its asymmetric synthesis. researchgate.net The choice of chiral ligand and reaction conditions is critical in overcoming these challenges.

The Boc group on the exocyclic aminomethyl moiety serves the conventional purpose of masking the amine's nucleophilicity and basicity, preventing unwanted side reactions during the construction or modification of the piperidine ring. Its stability in various reaction conditions, coupled with its straightforward removal, makes it an ideal protecting group for multi-step syntheses.

| Feature | Strategic Application | Example Reaction | Reference |

|---|---|---|---|

| Directing Group Ability | Directs lithiation to the adjacent C2 position of the piperidine ring. | Asymmetric deprotonation using s-BuLi and a chiral ligand like sparteine. | nih.gov |

| Enabling Dynamic Resolution | Allows for catalytic dynamic resolution of the N-Boc-2-lithiopiperidine intermediate. | Enantioselective Negishi coupling with aryl/vinyl halides. | nih.gov |

| Amine Protection | Protects the aminomethyl side chain from participating in unwanted reactions. | Standard protection of the primary amine to allow for functionalization elsewhere in the molecule. | chemimpex.com |

| Chromatographic Handle | Improves solubility in organic solvents and aids in purification by chromatography. | Facilitates isolation of intermediates throughout a synthetic sequence. | beilstein-journals.org |

In the synthesis of complex molecules containing the this compound unit, it is often necessary to deprotect other functional groups while leaving the Boc group intact. This requires an orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions without affecting each other. jocpr.com

The Boc group is acid-labile, typically removed with reagents like trifluoroacetic acid (TFA). Therefore, protecting groups that are stable to acid but labile to other conditions are considered orthogonal. A common pairing is the use of the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. jocpr.comnih.gov For instance, a synthetic intermediate could have a Boc-protected aminomethylpiperidine (B13870535) core and an Fmoc-protected amine elsewhere. The Fmoc group can be selectively cleaved using a mild base like piperidine, leaving the Boc group untouched. nih.gov

Other protecting groups orthogonal to Boc include:

Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): These are removed by treatment with hydrazine, while being stable to both the acidic conditions for Boc removal and the basic conditions for Fmoc removal. sigmaaldrich.com

Alloc (Allyloxycarbonyl): This group is stable to both acid and base but can be selectively removed by palladium(0)-catalyzed allyl transfer.

Benzyl (Bn) and Carboxybenzyl (Cbz or Z): These are typically removed by hydrogenolysis, conditions under which the Boc group is stable.

The selection of an appropriate orthogonal protecting group strategy is crucial for the efficient and successful synthesis of complex target molecules, enabling chemists to unmask and react different functional groups in a controlled and sequential manner.

| Protecting Group | Abbreviation | Cleavage Condition | Boc Group Stability | Reference |

|---|---|---|---|---|

| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Stable | jocpr.comnih.gov |

| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Hydrazine | Stable | sigmaaldrich.com |

| Allyloxycarbonyl | Alloc | Pd(0) catalyst | Stable | jocpr.com |

| Carboxybenzyl | Cbz / Z | Hydrogenolysis (H₂, Pd/C) | Stable | jocpr.com |

Novel and Efficient Synthetic Routes

Beyond the strategic use of protecting groups, significant research has been directed towards developing more efficient and innovative methods for constructing the core piperidine scaffold and for its subsequent functionalization.

Cascade reactions, where a series of intramolecular transformations occur in a single operation, and multi-component reactions (MCRs), where three or more starting materials react in a one-pot synthesis, offer significant advantages in terms of efficiency, atom economy, and reduction of waste. nih.gov

A notable example is the use of a three-component hetero-Diels-Alder reaction to access the 2-substituted piperidine nucleus. This approach has been utilized to synthesize racemic 2-aminomethyl-4-oxo-piperidines. researchgate.net By reacting an appropriately functionalized imine with 2-trimethylsiloxy-1,3-butadiene, the piperidine core is rapidly assembled. A key advantage of this method is the potential to install a protecting group that serves to protect both the piperidine nitrogen and the side-chain nitrogen in a single step, streamlining the synthesis. researchgate.net

Other innovative cascade approaches include:

Enzyme Cascades: Chemo-enzymatic cascades, for instance using an amine oxidase and an ene-imine reductase, have been developed for the asymmetric dearomatization of pyridines to produce stereo-defined substituted piperidines. nih.gov

Hydrogen Borrowing Cascades: Iridium-catalyzed hydrogen borrowing cascades can form substituted piperidines stereoselectively from readily available starting materials. nih.gov

Intramolecular Hydroamination/Cyclization: This cascade reaction of alkynes can effectively form the piperidine ring, although its success can be dependent on the electronic nature of the substituents. nih.gov

These methods represent powerful tools for the rapid construction of complex piperidine libraries, from which this compound derivatives can be elaborated.

An alternative to building the piperidine ring from acyclic precursors is the direct functionalization of a pre-existing piperidine system. This is often achieved through the activation of a C-H bond.

Directing the functionalization to a specific carbon atom on the piperidine ring is a significant synthetic challenge. Research has shown that the N-Boc group can be used to direct metallation and subsequent functionalization to the C2 position. However, achieving selectivity between different C-H bonds (e.g., C2 vs. C3 vs. C4) often requires sophisticated catalyst control.

Recent breakthroughs have demonstrated ligand-controlled, palladium-catalyzed C(sp³)–H arylation of N-Boc-piperidines. rsc.org In a remarkable display of catalyst control, the use of flexible biarylphosphine ligands preferentially yields the β-arylated (C3) product, while more rigid biarylphosphine ligands favor the more traditionally observed α-arylated (C2) product. Density functional theory (DFT) calculations suggest that the reductive elimination step is selectivity-determining. rsc.org This ability to switch the site of functionalization by simply changing the ligand is a powerful tool for creating diverse piperidine analogues.

While direct C-H aminomethylation is still a developing field, these site-selective C-H functionalization methods provide a route to install a handle at the C2 position (such as an aryl or vinyl group), which can then be further transformed into the desired Boc-aminomethyl group through established chemical transformations.

Functionalization of Pre-Existing Piperidine Systems

Electrophilic and Nucleophilic Substitutions on Piperidine Derivatives

The functionalization of the piperidine ring at the 2-position is a critical step in the synthesis of this compound and its analogues. This is frequently achieved through electrophilic and nucleophilic substitution reactions, where a precursor piperidine derivative is modified to introduce the desired aminomethyl side chain or a group that can be converted into it.

A common strategy involves the generation of an electrophilic iminium ion at the N-1 position, which activates the C-2 position for attack by a nucleophile. For instance, an N-formylpiperidine can be converted into an N-formyliminium ion precursor, which then reacts with various carbon nucleophiles to introduce a substituent at the 2-position. nih.gov This approach allows for the direct formation of a carbon-carbon bond at the target position.

Conversely, strategies have been developed where the piperidine ring itself acts as a nucleophile. By converting iminium ions into enamines in situ, the reaction mode can be switched, allowing the piperidine derivative to act as a nucleophile in subsequent reactions. nii.ac.jp Another powerful method for creating 2-substituted piperidines involves the use of organometallic reagents. Asymmetric deprotonation of N-Boc-piperidine with a chiral base like s-BuLi/(-)-sparteine generates an enantioenriched organolithium species at the 2-position. nih.gov This nucleophilic intermediate can then be transmetalated to an organozinc species, which undergoes palladium-mediated Negishi coupling with aryl or vinyl halides to produce chiral 2-substituted piperidines with high enantioselectivity. nih.gov This methodology highlights the power of nucleophilic substitution using organometallic intermediates to achieve stereocontrolled synthesis.

Further examples include the use of organozinc reagents derived from amino acids, which can react with electrophiles in palladium-catalyzed reactions to form piperidine precursors. whiterose.ac.uk Additionally, intramolecular nucleophilic substitution is a key step in cyclization cascades to form the piperidine ring itself, starting from halogenated amide precursors. nih.gov These methods provide a versatile toolkit for accessing 2-substituted piperidines, which are essential intermediates for this compound.

Biocatalytic Pathways for Aminopiperidine Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral amines, including aminopiperidines. Enzymes offer remarkable selectivity and operate under mild conditions, reducing the environmental impact of chemical processes. mdpi.com

A prominent biocatalytic method for producing chiral amines is the asymmetric amination of a prochiral ketone using ω-transaminases (TAs). beilstein-journals.org Although the direct synthesis of this compound via this method is not extensively detailed, the synthesis of the closely related (R)- and (S)-3-amino-1-Boc-piperidine provides a clear blueprint for the potential of this technology. beilstein-journals.org In this process, the precursor 1-Boc-3-piperidone is subjected to amination using a selected ω-transaminase, with isopropylamine (B41738) often serving as the amine donor. The use of isopropylamine is advantageous as the byproduct, acetone, is volatile and can be easily removed, which helps to drive the reaction equilibrium towards the product. beilstein-journals.org Since both (R)- and (S)-selective transaminases are commercially available, this method provides access to both enantiomers of the aminopiperidine product with high enantiomeric excess. beilstein-journals.org

Another innovative approach combines biocatalysis with other modern synthetic methods. For example, enzymatic C–H oxidation can introduce hydroxyl groups into inexpensive piperidine precursors using enzymes like proline-4-hydroxylase. chemistryviews.org These hydroxylated intermediates can then be used in subsequent chemical reactions, such as radical cross-couplings, to assemble complex, three-dimensional piperidine derivatives. chemistryviews.org This chemoenzymatic strategy streamlines the synthesis of valuable enantiopure piperidines.

The development of immobilized enzymes has further enhanced the industrial applicability of biocatalytic pathways. For instance, Candida antarctica lipase (B570770) B (CALB) immobilized on magnetic halloysite (B83129) nanotubes has been used for the synthesis of piperidine derivatives, demonstrating excellent reusability over multiple catalytic cycles. rsc.org Such advancements in enzyme technology are crucial for creating scalable and economically viable routes to complex chiral molecules like the enantiomers of this compound.

Process Optimization and Scalability Studies in Research

Translating a synthetic route from a laboratory setting to industrial-scale production requires rigorous process optimization. Key areas of focus include the development of highly efficient catalysts and the detailed elucidation of reaction conditions to ensure safety, cost-effectiveness, and high product quality.

Catalyst Development and Screening for Enhanced Selectivity and Yield

The choice of catalyst is paramount in the synthesis of this compound and its precursors, directly influencing yield, purity, and stereoselectivity. A critical aspect of process development is the screening of various catalysts to identify the most effective one for a specific transformation.

In biocatalytic routes, this involves screening a panel of enzymes. For the synthesis of 3-amino-1-Boc-piperidine, various commercially available immobilized ω-transaminases were evaluated for their catalytic activity and enantioselectivity. beilstein-journals.org This screening identified ATA-025-IMB as the optimal (R)-selective enzyme, achieving 99% yield and >99% enantiomeric excess (ee). beilstein-journals.org

For chemical syntheses, catalyst development focuses on achieving high stereocontrol. In the asymmetric synthesis of 2-aryl-piperidines, a catalytic dynamic resolution (CDR) of N-Boc-2-lithiopiperidine was developed. nih.gov This method uses a chiral ligand to resolve the racemic organolithium intermediate, leading to high enantioselectivity in the subsequent Negishi coupling. The process was optimized to require only a 5% catalyst loading, enhancing its practicality. nih.gov

The hydrogenation of pyridine derivatives is another key transformation in piperidine synthesis. Research has led to the development of highly effective heterogeneous catalysts, such as ruthenium and nickel silicide-based systems, for the diastereoselective hydrogenation of substituted pyridines. nih.gov For the direct synthesis of 2-aminomethylpiperidine from 2-cyanopyridine (B140075), cobalt-containing catalysts have proven effective for the necessary hydrogenation steps. google.com

The table below summarizes the performance of various catalysts in key transformations relevant to aminopiperidine synthesis.

| Transformation | Catalyst/Enzyme | Substrate | Product | Yield | Selectivity |

| Asymmetric Amination | ATA-025-IMB (ω-Transaminase) | 1-Boc-3-piperidone | (R)-3-Amino-1-Boc-piperidine | 99% | >99% ee |

| Asymmetric Amination | ATA-P1-G05-IMB (ω-Transaminase) | 1-Boc-3-piperidone | (S)-3-Amino-1-Boc-piperidine | >99% | >99% ee |

| Asymmetric Arylation | Pd(dba)₂ / P(o-tol)₃ with Chiral Ligand | N-Boc-piperidine | N-Boc-2-aryl-piperidine | High | High er |

| Hydrogenation | Cobalt-containing catalyst | 2-Cyanopyridine | 2-Aminomethylpiperidine | Good | N/A |

This table is generated based on data from cited research articles. nih.govbeilstein-journals.orggoogle.com

Reaction Conditions Elucidation for Maximized Efficiency

Once a suitable catalyst is identified, the optimization of reaction conditions is crucial for maximizing efficiency, yield, and safety. Parameters such as temperature, pressure, solvent, reaction time, and substrate concentration are systematically varied to find the optimal process window.

In the biocatalytic amination using ω-transaminases, temperature was found to be a critical parameter. For the enzyme ATA-025-IMB, increasing the temperature from room temperature to 50 °C dramatically reduced the reaction time from over 24 hours to just 3 hours for complete conversion. beilstein-journals.org However, scale-up studies revealed that higher substrate concentrations (e.g., 40 g/L) could slow the reaction, likely due to the low solubility of the starting material, and potentially lead to byproduct formation. beilstein-journals.org

For the catalytic hydrogenation of 2-cyanopyridine to 2-aminomethylpiperidine, the reaction is performed at elevated temperature and pressure, with optimal conditions identified in the range of 120 °C to 230 °C and 10 to 45 MPa. google.com These harsh conditions are necessary to achieve the complete reduction of both the nitrile group and the pyridine ring.

The asymmetric arylation of N-Boc-piperidine via catalytic dynamic resolution requires precise temperature control. The initial deprotonation is carried out at -78 °C, followed by warming to -45 °C for several hours to allow the resolution to occur, before cooling back to -78 °C for the subsequent transmetalation step. nih.gov Such carefully controlled temperature profiles are essential for achieving high enantioselectivity.

The following table details optimized reaction conditions for relevant synthetic steps.

| Reaction | Catalyst | Temperature | Pressure / Other Conditions | Time | Yield |

| Biocatalytic Amination | ATA-025-IMB | 50 °C | Isopropylamine donor | 3 h | 99% |

| Hydrogenation | Cobalt-containing | 120-230 °C | 10-45 MPa Hydrogen | N/A | Good |

| Catalytic Dynamic Resolution | Chiral Ligand / s-BuLi | -78 °C to -45 °C | TMEDA additive | 3-5 h (resolution step) | Good |

| Multicomponent Piperidine Synthesis | Immobilized CALB | N/A | Gram scale reaction | N/A | 91% |

This table is generated based on data from cited research articles. nih.govbeilstein-journals.orgrsc.orggoogle.com

Through such detailed studies, robust and scalable processes are developed, enabling the efficient production of this compound for its applications in research and development.

Reactivity Profiles and Chemical Transformations of 2 Boc Aminomethyl Piperidine

Reactivity of the Piperidine (B6355638) Ring System

The piperidine ring in 2-(Boc-aminomethyl)-piperidine possesses a secondary amine and multiple C-H bonds, each offering pathways for functionalization. The presence of the C2-substituent introduces steric and electronic effects that influence the reactivity of the ring compared to unsubstituted piperidine.

The nitrogen atom within the piperidine ring is a secondary amine and retains its nucleophilic character. It can readily participate in a variety of bond-forming reactions. Its reactivity is comparable to other cyclic secondary amines, which are frequently used as nucleophiles in reactions such as the Mannich reaction, where they react with formaldehyde (B43269) and a carbon acid. mdpi.com The piperidine nitrogen can undergo N-alkylation, N-acylation, and conjugate additions (Michael reactions). In the context of multicomponent reactions, piperidine is often employed as a nucleophilic catalyst or reactant. nih.gov The steric bulk of the adjacent 2-(Boc-aminomethyl) group can, however, modulate this reactivity, potentially requiring more forcing conditions compared to less hindered amines. The secondary amine can also act as a base, a common role for piperidine in promoting various organic transformations, including Knoevenagel condensations and as a deprotection agent for Fmoc-protected amines. nih.gov

Direct functionalization of the C-H bonds on the piperidine ring is a powerful strategy for introducing molecular complexity. researchgate.net The carbon atoms alpha to the ring nitrogen (C2 and C6) are the most reactive due to the inductive effect of the nitrogen and their ability to stabilize adjacent anionic or radical intermediates. nih.gov Since the C2 position is already substituted in this compound, selective functionalization typically targets the C6 position.

One of the most effective methods for activating the α-C-H bond is through deprotonation with a strong organolithium base. beilstein-journals.org The use of a chiral base, such as a complex of n-butyllithium (n-BuLi) and the chiral ligand (+)-sparteine, can achieve a kinetic resolution of racemic 2-substituted piperidines. whiterose.ac.ukrsc.org This process involves regioselective lithiation at the 2-position, allowing for the recovery of enantioenriched starting material after an electrophilic quench. whiterose.ac.uk This methodology demonstrates that the C-H bonds at the C2 (and by extension, C6) position are accessible for deprotonation and subsequent reaction with electrophiles. nih.govacs.org

Transition metal-catalyzed C-H insertion reactions also provide a route to functionalize the piperidine ring. beilstein-journals.org Rhodium-catalyzed reactions involving donor/acceptor carbenes have been shown to selectively functionalize the C2 position of N-Boc-piperidine. nih.govnih.gov The regioselectivity of these reactions (e.g., C2 vs. C4) can be controlled by the choice of both the catalyst and the protecting group on the piperidine nitrogen. nih.govnih.gov For a C2-substituted piperidine, these methods would primarily target the C6 position, offering a pathway to 2,6-disubstituted products.

Reactivity of the Boc-Protected Aminomethyl Moiety

The exocyclic aminomethyl group, protected by the tert-butyloxycarbonyl (Boc) group, is the other key reactive site. The Boc group is a robust protecting group that can be selectively removed to unmask a primary amine, which can then undergo a wide array of chemical transformations.

The Boc group is an acid-labile protecting group, and its removal is most commonly achieved under acidic conditions. fishersci.co.uk This selective deprotection unmasks the primary aminomethyl group, yielding 2-(aminomethyl)piperidine (B33004), which is a versatile intermediate for further synthesis. chemimpex.com The choice of deprotection conditions allows for high selectivity, leaving other potentially sensitive functional groups in a complex molecule intact. More recent methods have also explored thermal deprotection under continuous flow conditions, offering an alternative to acid-catalyzed reactions. nih.gov

Below is a table summarizing common deprotection methods for the Boc group.

| Reagent/Conditions | Mechanism | Typical Application/Selectivity |

| Trifluoroacetic Acid (TFA) in CH₂Cl₂ | Acid-catalyzed hydrolysis of the carbamate. | Standard, highly efficient method for routine deprotection. fishersci.co.uk |

| HCl in Dioxane, Methanol, or Ethyl Acetate | Acid-catalyzed hydrolysis. | Often used to generate the hydrochloride salt of the amine directly. fishersci.co.uk |

| Thermal (e.g., 150 °C in TFE) | Thermolytic elimination. | Useful in continuous flow synthesis and for substrates sensitive to strong acids. nih.gov |

| Sodium t-butoxide in THF/water | Base-mediated hydrolysis. | A less common method for deprotection under basic conditions. sci-hub.se |

Once the Boc group is removed, the resulting primary amine of 2-(aminomethyl)piperidine is a potent nucleophile and a key functional handle for diversification. chemimpex.com It serves as a crucial building block in the synthesis of numerous bioactive molecules, including M3 muscarinic receptor antagonists and selective 5-ht5A receptor antagonists. sigmaaldrich.com The primary amine can undergo a wide range of transformations to form stable, functional linkages.

Key transformations include:

Amide Formation: Reaction with carboxylic acids (using coupling reagents like EDC or PyBOP), acid chlorides, or esters to form amide bonds.

Sulfonamide Formation: Reaction with sulfonyl chlorides to yield sulfonamides.

Reductive Amination: Condensation with aldehydes or ketones to form an intermediate imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride) to form a secondary amine. nih.govresearchgate.netwikipedia.org This is a fundamental method for C-N bond formation. chim.it

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

The following table outlines the versatility of the deprotected primary amine in synthesis.

| Reaction Type | Reagent Example | Product Type | Significance in Synthesis |

| Acylation | Benzoyl Chloride | N-Benzoyl Amide | Introduction of aromatic moieties, synthesis of enzyme inhibitors. |

| Sulfonylation | Tosyl Chloride | N-Tosyl Sulfonamide | Creation of stable linkers and pharmacologically relevant groups. |

| Reductive Amination | Cyclohexanone, NaBH(OAc)₃ | N-Cyclohexyl Secondary Amine | C-N bond formation, scaffold diversification. researchgate.net |

| Urea Formation | Phenyl Isocyanate | N-Phenyl Urea | Synthesis of receptor ligands and enzyme inhibitors. |

Stereochemical Control in Transformations

When starting with an enantiomerically pure form of this compound (e.g., the (S)- or (R)-isomer), the existing stereocenter at the C2 position can exert significant influence on the stereochemical outcome of subsequent reactions. This diastereoselective control is critical for the synthesis of complex molecules with multiple stereocenters, such as natural products and pharmaceuticals. biu.ac.ilajchem-a.com

The development of synthetic methods that control stereochemistry is a central theme in modern organic chemistry. nih.govresearchgate.netnih.gov For piperidine derivatives, stereocontrol can be achieved in several ways:

Substrate-Controlled Diastereoselectivity: The chiral center at C2 can direct the approach of reagents to other parts of the molecule. For example, in the functionalization of the C6 position, the bulky C2-substituent can block one face of the ring, leading to the preferential formation of one diastereomer. acs.org Similarly, N-directed intramolecular reactions, such as the hydroboration of 2-(alkenyl)-piperidine derivatives, show high levels of stereocontrol dictated by the pre-existing ring conformation and substituents. nih.gov

Reagent-Controlled Asymmetric Synthesis: Chiral catalysts or reagents can be used to create new stereocenters with high enantioselectivity. For instance, the asymmetric hydrogenation of pyridine (B92270) derivatives is a powerful method for producing enantioenriched 2-substituted piperidines. researchgate.net

Kinetic Resolution: As mentioned previously, racemic mixtures of 2-substituted piperidines can be resolved using chiral reagents. The kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines via asymmetric lithiation with n-BuLi/sparteine is a prime example, yielding both the reaction product and the recovered starting material with high enantiomeric ratios. nih.govacs.org This approach allows access to highly enantioenriched and functionalizable piperidine fragments. nih.gov

These strategies enable the synthesis of polysubstituted piperidines with well-defined stereochemistry, which is essential for their application as building blocks in drug discovery and development. nih.govresearchgate.netacs.org

Diastereoselective Transformations

The inherent chirality of this compound provides a powerful tool for directing the stereochemistry of reactions at or adjacent to the piperidine ring. While specific studies detailing diastereoselective transformations directly on this compound are not extensively documented in readily available literature, the principles of stereocontrol in substituted piperidines can be applied. For instance, the functionalization of the piperidine nitrogen or the α-carbon can be influenced by the steric bulk of the C2-substituent, leading to a preference for one diastereomer over another.

In related systems, rhodium-catalyzed C-H functionalization of N-Boc-piperidine has been shown to generate 2-substituted analogues with varying degrees of diastereoselectivity, which is dependent on the catalyst employed. nih.govnih.gov For example, the reaction of N-Boc-piperidine with aryldiazoacetates using a Rh₂(R-TCPTAD)₄ catalyst can yield C2-functionalized products, although the diastereomeric ratio can be variable. nih.gov In contrast, using a different catalyst, Rh₂(R-TPPTTL)₄, with N-brosyl-piperidine, resulted in highly diastereoselective C2-functionalization. nih.gov These examples highlight the potential for achieving diastereocontrol in piperidine systems, a principle that can be extended to derivatives like this compound.

A summary of representative diastereoselective transformations on piperidine rings is presented in the table below, illustrating the potential methodologies applicable to this compound.

| Reaction Type | Catalyst/Reagent | Substrate | Diastereomeric Ratio (d.r.) | Reference |

| C-H Functionalization | Rh₂(R-TCPTAD)₄ | N-Boc-piperidine | Variable | nih.gov |

| C-H Functionalization | Rh₂(R-TPPTTL)₄ | N-Bs-piperidine | 29->30:1 | nih.gov |

Enantioselective Derivatizations

Enantioselective derivatizations of piperidine scaffolds are crucial for the synthesis of chiral drugs and bioactive molecules. The asymmetric deprotonation of N-Boc-piperidine using a chiral base followed by trapping with an electrophile is a well-established method for accessing enantioenriched 2-substituted piperidines. nih.gov This strategy, often employing s-butyllithium in the presence of a chiral diamine like (-)-sparteine, can lead to high enantioselectivity. nih.gov

While direct enantioselective derivatization of racemic this compound is a challenging prospect, the catalytic dynamic resolution of N-Boc-2-lithiopiperidine offers a powerful alternative for the synthesis of enantiomerically pure 2-substituted piperidines. This method has been successfully applied to the synthesis of various 2-aryl and 2-vinyl piperidines with high enantioselectivity. nih.gov The general principle involves the in-situ generation of a racemic lithiated piperidine which is then resolved through the use of a chiral ligand, allowing for the selective reaction of one enantiomer with an electrophile.

The following table summarizes key findings in the enantioselective synthesis of 2-substituted piperidines, which could be adapted for the derivatization of this compound.

| Method | Chiral Ligand/Reagent | Electrophile | Enantiomeric Ratio (e.r.) | Reference |

| Asymmetric Deprotonation | s-BuLi/(-)-sparteine | Various | Up to 98:2 | nih.gov |

| Catalytic Dynamic Resolution | Chiral Diamine Ligands | Aryl/Vinyl Halides | High | nih.gov |

Derivatization for Complex Molecular Architectures

The bifunctional nature of this compound makes it an attractive starting material for the synthesis of more complex molecular scaffolds, including polycyclic and macrocyclic structures.

Incorporation into Polycyclic and Fused Ring Systems

The piperidine ring is a common motif in a vast array of natural products and pharmaceuticals that feature polycyclic and fused ring systems. nih.gov Synthetic strategies to construct these intricate architectures often rely on the functionalization of a pre-existing piperidine core. While direct examples of incorporating this compound into such systems are not prominently reported, its structure lends itself to several potential cyclization strategies.

For instance, the Boc-protected amine can be deprotected and utilized in intramolecular reactions with a suitably functionalized piperidine nitrogen or another part of the molecule to form a new ring. Annulation strategies, such as the Pictet-Spengler reaction or intramolecular Heck reactions, could be envisioned with appropriately designed derivatives of this compound. The synthesis of polycyclic isoindolines has been achieved through the annulation of alicyclic amines, a strategy that could potentially be adapted for piperidine derivatives. nih.gov

Synthesis of Macrocyclic Structures

Macrocycles are of significant interest in medicinal chemistry due to their unique conformational properties and ability to bind to challenging biological targets. This compound can serve as a valuable building block for the synthesis of macrocyclic peptides and peptidomimetics. nih.gov The primary amine, after deprotection of the Boc group, can participate in peptide bond formation or other macrocyclization reactions.

Strategies for macrocyclization often involve the coupling of the N-terminus and C-terminus of a linear precursor. In the context of this compound, the exocyclic aminomethyl group can act as a synthetic handle for attachment to a growing peptide chain or for direct involvement in the ring-closing step. Various macrocyclization strategies, such as amide bond formation, click chemistry, and ring-closing metathesis, could be employed. nih.govfrontiersin.orgresearchgate.net The piperidine ring itself would impart a degree of conformational constraint to the resulting macrocycle.

Applications in Academic Medicinal Chemistry Research and Drug Design

Role as a Chiral Building Block in Drug Discovery Research

The use of single-enantiomer drugs is a cornerstone of modern pharmaceutical development, as the three-dimensional arrangement of atoms in a molecule is critical for its interaction with inherently chiral biological targets like enzymes and receptors. nih.govnbinno.com Enantiomers of a chiral drug can exhibit widely different potency, pharmacology, and toxicity. nbinno.com Chiral building blocks, such as the enantiomers of 2-(Boc-aminomethyl)-piperidine, are therefore essential for the stereoselective synthesis of new drug candidates. portico.org

The strategic incorporation of a chiral center via a building block like this compound allows for the precise spatial positioning of substituents on the piperidine (B6355638) ring. The fixed stereochemistry at the C2 position dictates the orientation of the aminomethyl side chain, which can be crucial for establishing key binding interactions with a biological target. This control over the molecule's 3D geometry is fundamental to designing drugs with high affinity and selectivity. researchgate.net The synthesis of chiral piperidines from simple starting materials is an area of active research, underscoring the demand for methods that can produce stereochemically pure intermediates for drug development. nih.govnih.gov

The incorporation of a piperidine moiety can significantly alter a compound's drug-like properties. These modifications are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The basic nitrogen atom of the piperidine ring, for instance, can be protonated at physiological pH, which can enhance aqueous solubility. Furthermore, the non-planar, chair-like conformation of the ring system increases the molecule's three-dimensionality, as measured by parameters like the fraction of sp3 hybridized carbons (Fsp3), which can lead to improved solubility and reduced off-target toxicity compared to flat, aromatic systems. researchgate.net

Table 1: Influence of Piperidine Scaffolds on Physicochemical Properties

| Property | Influence of Piperidine Introduction | Rationale |

| Aqueous Solubility | Generally Increased | The basic nitrogen can be protonated, forming a salt and improving interaction with water. researchgate.net |

| Lipophilicity (LogP) | Can be modulated | The overall LogP can be fine-tuned based on substituents on the piperidine ring and nitrogen. researchgate.net |

| Three-Dimensionality (Fsp3) | Increased | The saturated, non-planar ring increases the fraction of sp3 carbons, moving away from "flat" molecules. researchgate.netdoaj.org |

| Metabolic Stability | Can be improved | Substitution patterns on the ring can block sites of metabolic oxidation by cytochrome P450 enzymes. |

The rigid conformation of the piperidine ring serves as a scaffold to orient substituents in precise vectors, which can lead to optimized interactions with the binding site of a target protein. researchgate.net By using a chiral building block, medicinal chemists can ensure that a functional group is placed in the exact location required for a high-affinity interaction, such as forming a hydrogen bond or occupying a specific hydrophobic pocket. This precise positioning is key to enhancing a compound's potency. researchgate.netdoaj.org Furthermore, this structural definition can improve selectivity by designing the molecule to fit the intended target's active site much better than the binding sites of other proteins, thereby reducing the potential for off-target effects. researchgate.net

Influence on Molecular Scaffolds for Enhanced Biological Properties

Contribution to Fragment-Based Drug Discovery (FBDD) Research

Fragment-Based Drug Discovery (FBDD) has become a well-established method for identifying lead compounds in the pharmaceutical industry. nih.govfrontiersin.org The process begins by screening libraries of low-molecular-weight compounds, or "fragments," to identify those that bind weakly but efficiently to a biological target. frontiersin.org These initial hits are then optimized and grown into more potent, drug-like molecules, often with the guidance of structural biology techniques like X-ray crystallography. nih.gov

A significant trend in FBDD is the move away from predominantly flat, two-dimensional fragments toward more three-dimensional structures. nih.govwhiterose.ac.uk 3D fragments can explore protein binding pockets more effectively and can lead to compounds with improved physicochemical properties. nih.govrsc.org Piperidine derivatives are ideal building blocks for the creation of such 3D fragment libraries. whiterose.ac.uk

Researchers have focused on the systematic synthesis of various substituted piperidines to create collections of 3D fragments. nih.govrsc.org These efforts involve generating virtual libraries of potential fragments and analyzing their 3D shapes, for example, using principal moments of inertia (PMI) plots, to ensure they occupy a diverse and three-dimensional chemical space. nih.govwhiterose.ac.uk The synthesis then targets those virtual fragments that are deemed to be suitably 3D. nih.govnih.gov A compound like this compound serves as an excellent starting point for such libraries. The Boc-protected nitrogen is stable, while the primary amine can be revealed for further modification. The piperidine nitrogen and the C2-aminomethyl group act as synthetically accessible "growth vectors," providing points for chemical elaboration to optimize the fragment's binding and grow it into a lead compound. nih.govnih.gov

Table 2: Example of a Virtual Fragment Series Derived from a Piperidine Core

| Core Scaffold | R-Group on Nitrogen | Resulting Fragment Class | Key Features for FBDD |

| Piperidine | -H (amine) | Secondary Amine Fragment | Provides H-bond donor/acceptor capability. |

| Piperidine | -CH3 (methyl) | Tertiary Amine Fragment | Adds hydrophobicity; acts as a simple exit vector. nih.gov |

| Piperidine | -C(O)CH3 (acetyl) | Amide Fragment | Introduces H-bond acceptor; provides a distinct growth vector. whiterose.ac.uknih.gov |

| Piperidine | -S(O)2CH3 (mesyl) | Sulfonamide Fragment | Acts as an H-bond acceptor with different geometry. whiterose.ac.uknih.gov |

Exploration of Chemical Space for Novel Lead Identification

The versatile structure of this compound serves as a valuable starting point for the exploration of chemical space in the search for novel lead compounds. Its piperidine core is a common motif in many biologically active molecules, and the Boc-protected aminomethyl group provides a convenient handle for synthetic elaboration. chemimpex.com Medicinal chemists utilize this building block to systematically generate libraries of analogues, allowing for a thorough investigation of structure-activity relationships (SAR).

A notable example of this approach is in the discovery of direct renin inhibitors for the treatment of hypertension. nih.gov Researchers identified a high-throughput screening hit containing a cis-configured 3,5-disubstituted piperidine core. nih.gov Starting from building blocks conceptually similar to this compound, a process of optimization was undertaken for both the prime and non-prime site residues flanking this central piperidine scaffold. This systematic modification led to analogues with significantly improved potency and pharmacokinetic profiles. nih.gov The culmination of this research was the identification of a 4-hydroxy-3,5-substituted piperidine derivative that demonstrated high in vitro potency against human renin, excellent selectivity against other enzymes, and dose-dependent blood pressure-lowering effects in animal models. nih.gov This work highlights how the piperidine scaffold, accessible through reagents like this compound, facilitates the exploration of chemical space to identify highly efficacious oral drug candidates. nih.gov

Below is a table summarizing the Structure-Activity Relationship (SAR) data for key renin inhibitors developed from a piperidine scaffold.

| Compound ID | Core Scaffold Modification | In Vitro Potency (IC50) | Oral Bioavailability (Rat) | Key Finding |

|---|---|---|---|---|

| (syn,rac)-1 | cis-3,5-disubstituted piperidine | Moderate | Not Reported | Initial high-throughput screening hit. nih.gov |

| 22 | Modified P3-P1 Residues | Improved | Low | Optimization of flanking residues enhances potency. nih.gov |

| 29 | Further P3-P1 Modification | High | Moderate | Improved pharmacokinetic properties observed. nih.gov |

| 31 | 4-hydroxy-3,5-substituted piperidine | High (<1 nM) | 60% | Lead candidate with excellent potency and oral bioavailability. nih.gov |

Scaffold Diversity in Medicinal Chemistry Research

Design of Enzyme Inhibitors and Receptor Ligands in Research Contexts

The this compound scaffold is a foundational element in the design of diverse libraries of compounds aimed at inhibiting enzymes and modulating receptors. Its structure allows for the modification of bioactive molecules, which facilitates the creation of potent and selective drug candidates. chemimpex.com The piperidine ring itself is a privileged structure in medicinal chemistry, and the aminomethyl side chain provides a crucial vector for introducing a wide range of functional groups to probe interactions with biological targets.

In the field of enzyme inhibition, substituted 2-(aminomethyl)piperidines have been identified as a novel class of selective inhibitors for protein kinase C (PKC). nih.gov This demonstrates the utility of the core structure in generating molecules that can selectively interfere with enzymatic activity. Furthermore, the piperidine scaffold has been incorporated as a novel P2-ligand in the structure-based design of HIV-1 protease inhibitors. nih.gov The introduction of the piperidine moiety was intended to promote hydrogen bonding or van der Waals interactions within the active site of the enzyme. nih.gov This research led to the development of inhibitors with excellent potency, with one derivative exhibiting an IC50 value of 3.61 nM. nih.gov These examples underscore the role of the 2-(aminomethyl)piperidine (B33004) framework as a versatile building block for creating focused libraries for enzyme inhibitor discovery. chemimpex.comnih.govnih.gov

The following table summarizes research findings on enzyme inhibitors designed using the piperidine scaffold.

| Enzyme Target | Piperidine Derivative Class | Key Research Finding | Reference |

|---|---|---|---|

| Protein Kinase C (PKC) | Substituted 2-(aminomethyl)piperidines | Identified as a novel class of selective PKC inhibitors. | nih.gov |

| HIV-1 Protease | Piperidine-containing P2-ligands | Inhibitor 22a showed potent enzyme inhibitory activity with an IC50 of 3.61 nM. | nih.gov |

Preparation of Peptide Derivatives for Therapeutic Research

In the realm of therapeutic research, this compound is utilized in the preparation of peptide derivatives and peptidomimetics. chemimpex.com The incorporation of such non-natural structural motifs into peptide sequences is a key strategy for enhancing the stability and bioavailability of therapeutic peptides. chemimpex.comchemimpex.com Peptides often suffer from rapid degradation by proteases in the body, which limits their therapeutic potential. By replacing a natural amino acid with a building block like 2-(aminomethyl)-piperidine, researchers can introduce a non-standard amide bond that is resistant to enzymatic cleavage.

Advanced Analytical and Computational Methodologies in Research on 2 Boc Aminomethyl Piperidine

Spectroscopic Characterization of Synthetic Intermediates and Products

Spectroscopic methods are indispensable tools for the structural verification of the target compound and any intermediates formed during its synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including "2-(Boc-aminomethyl)-piperidine". Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the verification of the compound's connectivity and stereochemistry.

In the ¹H NMR spectrum, characteristic signals for the piperidine (B6355638) ring protons, the aminomethyl group, and the tert-butoxycarbonyl (Boc) protecting group are expected. The chemical shifts and coupling constants of the piperidine ring protons can provide insights into the ring's conformation. For a closely related analog, tert-butyl piperidine-1-carboxylate, the ¹H NMR spectrum in d6-DMSO shows signals for the piperidine protons in the range of 3.35 ppm and 1.45-1.56 ppm, with the Boc group protons appearing as a sharp singlet around 1.45 ppm. rsc.org

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the molecule. For tert-butyl piperidine-1-carboxylate, the carbonyl carbon of the Boc group appears around 154.89 ppm, the quaternary carbon at 79.03 ppm, the piperidine carbons at approximately 44.31 ppm, 28.42 ppm, 25.69 ppm, and 24.45 ppm, and the methyl carbons of the Boc group at 28.42 ppm. rsc.org These values serve as a reference for the expected chemical shifts in "this compound".

Table 1: Representative ¹H and ¹³C NMR Data for a Boc-Protected Piperidine Derivative

| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Boc (C(CH₃)₃) | 1.45 (s, 9H) | 28.42 |

| Boc (C(CH₃)₃) | - | 79.03 |

| Boc (C=O) | - | 154.89 |

| Piperidine CH₂ | 3.35 (m, 4H) | 44.31 |

| Piperidine CH₂ | 1.45-1.56 (m, 6H) | 25.69, 24.45 |

Note: Data is for tert-butyl piperidine-1-carboxylate and serves as an illustrative example. rsc.org

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For "this compound", mass spectrometry confirms the successful synthesis by verifying its molecular weight of 214.31 g/mol .

Under typical mass spectrometry conditions, such as electrospray ionization (ESI), the Boc protecting group is known to be labile and can be cleaved. This would result in a characteristic neutral loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da), leading to the observation of fragment ions corresponding to the deprotected piperidin-2-ylmethylamine. The fragmentation of the piperidine ring itself can also occur, providing further structural confirmation.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.31 g/mol |

| Monoisotopic Mass | 214.1681 g/mol |

| Common Fragmentation | Loss of isobutylene (56 Da), Loss of Boc group (100 Da) |

Chiral Chromatography (HPLC) for Enantiomeric Purity Assessment

Since "this compound" possesses a chiral center at the 2-position of the piperidine ring, it is crucial to determine the enantiomeric purity of a synthesized sample, especially in the context of pharmaceutical applications where one enantiomer may have the desired biological activity while the other could be inactive or even detrimental. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this purpose.

The principle of chiral HPLC lies in the differential interaction of the two enantiomers with the chiral stationary phase, leading to different retention times and thus their separation. The choice of the chiral column and the mobile phase is critical for achieving baseline separation of the enantiomers. For chiral amines and their derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. mdpi.com The enantiomeric excess (ee) can be calculated from the integrated peak areas of the two enantiomers in the chromatogram. The majority of commercially available chiral reagents have been found to contain enantiomeric impurities of over 0.01%. nih.gov

Computational Chemistry and Modeling Studies

Computational chemistry provides valuable insights into the properties and reactivity of molecules, complementing experimental findings.

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of "this compound", DFT calculations can be employed to elucidate the mechanism of its synthesis. For instance, in the synthesis of substituted piperidines via a hetero-Diels-Alder reaction, DFT computations using functionals like B3LYP can rationalize the proposed catalytic pathway, including the energetics of intermediate and transition states. researchgate.net Such studies can help in understanding the stereoselectivity of the reaction and in optimizing reaction conditions. DFT has also been used to understand the stereochemical outcomes of reactions involving N-Boc protected imines, providing rationales for the observed enantioselectivity. nih.gov

Conformational Analysis and Torsional Angle Studies

Studies on N-acylpiperidines have shown that the preference for an axial or equatorial orientation of a substituent at the 2-position is influenced by steric and electronic factors. nih.gov The presence of the bulky Boc group and the potential for intramolecular hydrogen bonding can affect the conformational equilibrium. Torsional angles, which describe the rotation around specific bonds, are key parameters in defining the conformation. For example, the dihedral angle between the piperidine ring and the aminomethyl substituent, as well as the torsional angles within the Boc group, can be calculated to identify the lowest energy conformers.

A comprehensive search of scientific literature and databases was conducted to identify Quantitative Structure-Activity Relationship (QSAR) studies specifically focused on scaffold modifications of this compound.

Despite a thorough investigation for dedicated research on this specific compound, no published QSAR studies detailing the relationship between structural modifications of the this compound scaffold and its biological activity could be located.

Therefore, it is not possible to provide detailed research findings or data tables for section 5.2.3 as requested. The available scientific literature does not appear to contain specific QSAR analyses for this particular molecule.

Future Directions and Emerging Research Frontiers

Sustainable Synthesis of Piperidine (B6355638) Derivatives

The chemical industry's shift towards green chemistry is profoundly influencing the synthesis of heterocyclic compounds, including piperidine derivatives. unibo.it The development of environmentally benign and efficient synthetic methods is a primary focus, moving away from harsh conditions and hazardous reagents. nih.gov

A significant area of progress is the use of biocatalysis . Researchers have successfully employed immobilized enzymes, such as Candida antarctica lipase (B570770) B (CALB), to catalyze the synthesis of clinically valuable piperidines through multicomponent reactions. rsc.orgrsc.orgsemanticscholar.org This approach not only provides high yields but also allows for the reuse of the catalyst, enhancing its sustainability. rsc.orgrsc.org Another biocatalytic strategy combines enzymatic C–H oxidation using hydroxylase enzymes with radical cross-coupling, enabling a modular and rapid construction of complex, three-dimensional piperidine frameworks from inexpensive starting materials. chemistryviews.orgchemrxiv.orgnews-medical.net This method streamlines the production of high-value enantiopure piperidines, which are critical for drug development. chemistryviews.orgchemrxiv.org

Flow chemistry represents another pillar of sustainable synthesis. The use of continuous flow reactors for producing piperidine derivatives offers significant advantages over traditional batch processing, including improved safety, scalability, and reaction efficiency. acs.orgresearchgate.net For instance, a continuous flow protocol has been developed for the rapid and scalable synthesis of enantioenriched α-substituted piperidines. acs.org

Furthermore, the synthesis of piperidines from renewable biomass sources is a promising frontier. A novel catalytic system using a surface single-atom alloy catalyst has been shown to convert furfural, a bio-based platform chemical, into piperidine with high yield under mild conditions. nih.gov This transformation proceeds through a cascade of reactions including amination, hydrogenation, and ring rearrangement. nih.gov Such methods reduce the reliance on fossil fuels and contribute to a more circular chemical economy. nih.gov

Development of Novel Catalytic Systems for Stereoselective Transformations

The precise control of stereochemistry is paramount in modern drug discovery, as the three-dimensional arrangement of atoms in a molecule dictates its biological activity. Consequently, the development of novel catalytic systems for the stereoselective synthesis of substituted piperidines is a major research thrust. researchgate.netnih.govrsc.org

A variety of transition metal catalysts have been developed to achieve high levels of enantioselectivity and diastereoselectivity.

Manganese Catalysts: Evolved manganese catalysts have been used for the direct, site-selective α-C(sp³)–H bond oxidation of piperidines. chemrxiv.org This method allows for the desymmetrization of simple piperidines to yield versatile chiral N,O-acetal products with excellent enantioselectivity. chemrxiv.org

Rhodium Catalysis: Chiral dirhodium tetracarboxylate catalysts are effective for site-selective C-H functionalization. d-nb.infonih.gov The selectivity for functionalization at the C2, C3, or C4 position of the piperidine ring can be controlled by the choice of catalyst and the nitrogen-protecting group. nih.gov

Iridium Catalysis: Iridium-based catalysts are highly effective for the asymmetric hydrogenation of substituted pyridinium (B92312) salts, yielding chiral piperidines with high enantioselectivity. researchgate.netnih.govmdpi.com This strategy activates simple pyridines, which are often challenging substrates, by converting them into more reactive pyridinium salts. researchgate.netnih.gov

Palladium Catalysis: Palladium(II)-catalyzed enantioselective α-C–H arylation of amines, using thioamides as directing groups and chiral phosphoric acids as ligands, has been successfully applied to piperidines. nih.gov This method provides access to enantioenriched α-aryl piperidines, which are common motifs in drug molecules. nih.gov

Copper Catalysis: Asymmetric copper-catalyzed cyclizative aminoboration of unsaturated amines has been developed to produce chiral 2,3-cis-disubstituted piperidines. nih.gov This method is particularly valuable as it efficiently creates two consecutive stereocenters with high diastereo- and enantioselective control. nih.gov

These advanced catalytic systems provide powerful tools for synthesizing specific stereoisomers of complex piperidines like derivatives of 2-(Boc-aminomethyl)-piperidine, facilitating the exploration of their structure-activity relationships.

| Catalyst Type | Transformation | Key Features | Reference |

|---|---|---|---|

| Manganese (Mn) | Enantioselective α-C(sp³)–H Oxidation | Desymmetrization of piperidines; yields chiral N,O-acetals. | chemrxiv.org |

| Rhodium (Rh) | Site-Selective C-H Functionalization | Selectivity controlled by N-protecting group and catalyst choice. | d-nb.infonih.gov |

| Iridium (Ir) | Asymmetric Hydrogenation | Effective for 2-substituted pyridinium salts; high enantioselectivity. | researchgate.netnih.govmdpi.com |

| Palladium (Pd) | Enantioselective α-C–H Arylation | Uses a thioamide directing group; provides α-aryl piperidines. | nih.gov |

| Copper (Cu) | Asymmetric Cyclizative Aminoboration | Forms chiral 2,3-cis-disubstituted piperidines. | nih.gov |

Integration with Machine Learning and Artificial Intelligence in Synthetic Design

The integration of computational tools, including machine learning (ML) and artificial intelligence (AI), is set to revolutionize synthetic chemistry. For piperidine derivatives, these technologies offer the potential to accelerate the discovery of novel compounds and optimize their synthetic routes.

Computational approaches are already being used to guide the design of new piperidine-based molecules. Quantitative Structure-Activity Relationship (QSAR) modeling, for example, has been used to develop predictive models for the biological activity of furan-pyrazole piperidine derivatives. nih.gov These models, based on 2D and 3D molecular descriptors, can establish relationships between a compound's structure and its inhibitory activity against targets like protein kinases. nih.gov

Molecular docking and molecular dynamics simulations are employed to understand how piperidine derivatives interact with biological targets at an atomic level. rsc.orgrsc.org By simulating the binding pose of a ligand within a protein's active site, researchers can identify crucial interactions and guide the structure-based design of more potent and selective compounds. rsc.orgrsc.orgresearchgate.net This approach has been used to identify novel piperidine-based ligands for sigma receptors, which are implicated in various central nervous system disorders. rsc.org

Applications in Material Science Research (e.g., Polymer Matrices, Bioconjugation)

While prominently known for its role in medicinal chemistry, the this compound structure and its derivatives are also finding applications in the field of material science. The unique structural and chemical properties of the piperidine ring make it a valuable building block for creating advanced materials with tailored functions.

One emerging application is the incorporation of 2-(N-Boc-aminomethyl)piperidine into polymer matrices . chemimpex.com This can create materials with customized properties, such as enhanced mechanical strength or improved thermal stability, which are beneficial for a range of industrial applications. chemimpex.com Furthermore, piperidine-based bioactive films are being developed for biomedical applications. nih.gov For example, piperidine-functionalized sodium alginate/poly(vinyl alcohol) films have shown potential for use in fighting microbial infections and in controlled drug delivery systems. nih.gov

The field of bioconjugation is another area where piperidine derivatives are proving useful. chemimpex.com The functional groups on the piperidine ring can be used as handles to attach biomolecules, such as peptides or oligonucleotides, to surfaces or other molecules. chemimpex.comresearchgate.net This strategy is critical for developing targeted drug delivery systems, creating diagnostic tools, and crosslinking biomolecules for various research purposes. chemimpex.comresearchgate.net The versatility of the piperidine scaffold allows for precise control over the placement and reactivity of these handles, enabling the construction of complex and functional biomaterials. Other material science applications include the use of piperidine derivatives as corrosion inhibitors for metal surfaces. ijnrd.orgresearchgate.net

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Boc-aminomethyl)-piperidine, and how can purity be optimized during synthesis?

- The compound is typically synthesized via Boc-protection of the amine group on a piperidine scaffold. Key steps include coupling reactions (e.g., using Boc-anhydride) and purification via column chromatography or recrystallization. For example, Timothy K Beng et al. demonstrated catalytic resolution methods to enhance enantiomeric purity . Optimization involves monitoring reaction kinetics and using chiral ligands to minimize racemization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are critical. Janani et al. (2021) utilized H and C NMR to confirm the Boc-protected amine structure, while FT-IR identified carbonyl stretches (C=O) at ~1680 cm . High-resolution mass spectrometry (HRMS) further validates molecular weight .

Q. How does the Boc-protecting group influence the stability of 2-(aminomethyl)-piperidine derivatives under varying pH conditions?

- The Boc group enhances stability in acidic conditions by preventing protonation of the amine. However, it is cleaved under strong acidic (e.g., TFA) or basic conditions. Studies by Nicolas Coia et al. highlight its role in protecting amines during multi-step syntheses, with degradation kinetics dependent on solvent polarity and temperature .

Advanced Research Questions

Q. What strategies are employed to resolve stereoisomerization challenges in this compound derivatives?

- Dynamic kinetic resolution (DKR) using chiral ligands (e.g., Timothy K Beng’s work with tetramethylethylenediamine) enables high enantioselectivity. Computational modeling (e.g., molecular docking) predicts ligand-substrate interactions to optimize stereochemical outcomes .

Q. How can computational methods (e.g., DFT, molecular dynamics) predict the reactivity of this compound in drug design?

- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to assess nucleophilic/electrophilic sites. Janani et al. (2021) combined this with molecular docking to evaluate binding affinities for enzyme targets, such as GABA receptors . Molecular dynamics simulations (e.g., in ) model solvation effects and conformational flexibility .

Q. What experimental designs are recommended for analyzing contradictory data in catalytic applications of this compound?

- Factorial design (e.g., varying catalyst loading, temperature, and solvent polarity) isolates variables affecting yield or enantioselectivity. Statistical tools (ANOVA) identify significant factors, while replication controls batch-to-batch variability . highlights case studies where kinetic studies resolved discrepancies in reaction mechanisms .